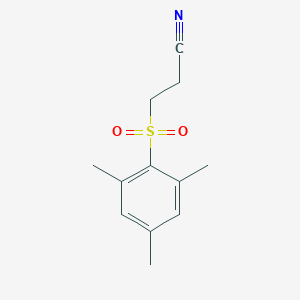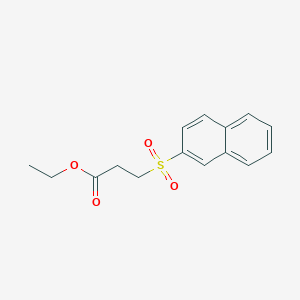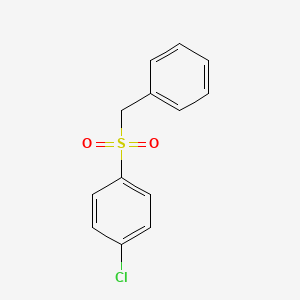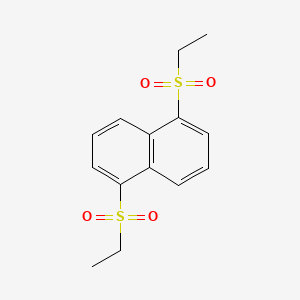
4-(7-hydroxy-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-yl)-1,3-benzenediol
Übersicht
Beschreibung
4-(7-hydroxy-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-yl)-1,3-benzenediol, also known as flavonoid fisetin, is a natural polyphenol compound found in various fruits and vegetables such as strawberries, apples, grapes, and onions. It has been shown to possess numerous biological activities and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
Fisetin exerts its biological effects by modulating various signaling pathways and enzymes involved in cellular processes such as inflammation, oxidative stress, and apoptosis. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes, leading to a reduction in oxidative stress.
Biochemical and Physiological Effects:
Fisetin has been shown to possess numerous biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Fisetin has several advantages as a therapeutic agent, including its natural origin, low toxicity, and multiple biological activities. However, its limitations include poor solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
Future research on fisetin should focus on improving its solubility and bioavailability, developing more efficient synthesis methods, and exploring its potential therapeutic applications in various diseases. Additionally, more studies are needed to determine the optimal dosage and administration routes for fisetin to maximize its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
Fisetin has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases. It has been shown to possess anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.
Eigenschaften
IUPAC Name |
4-(7-hydroxy-2,4,4-trimethyl-3H-chromen-2-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-17(2)10-18(3,13-6-4-11(19)8-15(13)21)22-16-9-12(20)5-7-14(16)17/h4-9,19-21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYZNXAJUVMACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC2=C1C=CC(=C2)O)(C)C3=C(C=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Hydroxy-2,4,4-trimethyl-3,4-dihydro-2h-chromen-2-yl)benzene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide](/img/structure/B3827805.png)

![1,1'-[1,5-naphthalenediylbis(thio)]diacetone](/img/structure/B3827815.png)
![N-benzyl-3-[(benzylamino)sulfonyl]benzamide](/img/structure/B3827817.png)
![4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3827822.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)
![4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)

